molecular formula C24H30N2O3Si B14587245 N~1~-(Triphenoxysilyl)hexane-1,6-diamine CAS No. 61568-93-2

N~1~-(Triphenoxysilyl)hexane-1,6-diamine

Katalognummer: B14587245
CAS-Nummer: 61568-93-2
Molekulargewicht: 422.6 g/mol
InChI-Schlüssel: XTYWMQRLRFJWID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(Triphenoxysilyl)hexane-1,6-diamine is an organic compound with the molecular formula C24H30N2O3Si. This compound features a hexane-1,6-diamine backbone with triphenoxysilyl groups attached to the nitrogen atoms. It is a specialized compound used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Triphenoxysilyl)hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with triphenoxysilyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N1-(Triphenoxysilyl)hexane-1,6-diamine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(Triphenoxysilyl)hexane-1,6-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The triphenoxysilyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine groups.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Catalysts like acids or bases are used to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

N~1~-(Triphenoxysilyl)hexane-1,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N1-(Triphenoxysilyl)hexane-1,6-diamine involves its ability to interact with various molecular targets through its amine and triphenoxysilyl groups. These interactions can lead to the formation of stable complexes or the modification of other molecules. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexane-1,6-diamine: A simpler diamine without the triphenoxysilyl groups.

    Triphenoxysilane: Contains the triphenoxysilyl group but lacks the diamine backbone.

    N~1~-(Trimethoxysilyl)hexane-1,6-diamine: Similar structure but with trimethoxysilyl groups instead of triphenoxysilyl.

Uniqueness

N~1~-(Triphenoxysilyl)hexane-1,6-diamine is unique due to the presence of both the hexane-1,6-diamine backbone and the triphenoxysilyl groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields. The triphenoxysilyl groups enhance its reactivity and compatibility with other molecules, while the diamine backbone provides structural stability.

Eigenschaften

CAS-Nummer

61568-93-2

Molekularformel

C24H30N2O3Si

Molekulargewicht

422.6 g/mol

IUPAC-Name

N'-triphenoxysilylhexane-1,6-diamine

InChI

InChI=1S/C24H30N2O3Si/c25-20-12-1-2-13-21-26-30(27-22-14-6-3-7-15-22,28-23-16-8-4-9-17-23)29-24-18-10-5-11-19-24/h3-11,14-19,26H,1-2,12-13,20-21,25H2

InChI-Schlüssel

XTYWMQRLRFJWID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)O[Si](NCCCCCCN)(OC2=CC=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.